molecular formula C20H18BrClN2O3S B2554948 4-(4-bromo-3-methylphenyl)-6-chloro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251614-28-4

4-(4-bromo-3-methylphenyl)-6-chloro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2554948
CAS No.: 1251614-28-4
M. Wt: 481.79
InChI Key: DKMYAWGEMSRYIT-UHFFFAOYSA-N
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Description

The compound “2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized from 5-methyl-3,4-diamino-pyridine in 100% formic acid . The reaction mixture is boiled under reflux for 6 hours . This method is recommended for the preparation of derivatives substituted with a methyl group at various positions of the pyridine ring .


Molecular Structure Analysis

The molecular structures of new compounds like “2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide” can be established on the basis of NMR spectroscopic data, mass spectrometry, and XRD single crystal .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to be effective for the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has also been reported .

Scientific Research Applications

Heterocyclic Aromatic Compounds in Medicinal Chemistry

Chemical Properties and Synthesis : The chemistry of heterocyclic compounds, such as imidazole and pyridine derivatives, is a rich field that encompasses the synthesis and characterization of various biologically active molecules. These compounds often serve as key scaffolds in the development of drugs due to their favorable interaction with biological targets. The synthesis of these compounds involves various strategies to introduce functional groups that enhance their biological activity (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009)(Iradyan et al., 2009).

Biological Activities : Imidazole and pyridine derivatives exhibit a wide range of biological activities. They are explored for their potential in treating various diseases, including cancer, bacterial infections, and central nervous system disorders. The structural diversity of these compounds allows for the modulation of their pharmacokinetic and pharmacodynamic properties, making them valuable in the discovery of new therapeutic agents (Bharat Kumar Reddy Sanapalli et al., 2022)(Sanapalli et al., 2022).

Applications in Organic Synthesis and Catalysis

Catalytic Applications : The unique electronic properties of heterocyclic compounds make them excellent ligands in catalysis. They are involved in the formation of metal complexes that catalyze various organic reactions, contributing to the synthesis of complex molecules with high specificity and yield. The heterocyclic N-oxide motif, in particular, has been utilized in asymmetric synthesis and catalysis, demonstrating the importance of these structures in advancing synthetic methodologies (Dongli Li et al., 2019)(Li et al., 2019).

Environmental and Health Considerations

Toxicological Aspects : While heterocyclic aromatic compounds have numerous beneficial applications, their environmental and health impacts are also of concern. Studies on compounds such as paraquat have highlighted the importance of understanding the toxicological profiles of these chemicals, especially those used extensively in agriculture. The detection and quantification of such compounds in food and the environment are crucial for assessing their risk to human health and ecosystems (W. Tsai, 2013)(Tsai, 2013).

Mechanism of Action

While the specific mechanism of action for “2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide” is not mentioned in the search results, imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Properties

IUPAC Name

[4-(4-bromo-3-methylphenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O3S/c1-13-10-15(5-6-16(13)21)24-12-19(20(25)23-8-2-3-9-23)28(26,27)18-7-4-14(22)11-17(18)24/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMYAWGEMSRYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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